molecular formula C6H6FNO B140874 4-Amino-3-fluorophenol CAS No. 399-95-1

4-Amino-3-fluorophenol

Cat. No.: B140874
CAS No.: 399-95-1
M. Wt: 127.12 g/mol
InChI Key: MNPLTKHJEAFOCA-UHFFFAOYSA-N
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Description

4-Amino-3-fluorophenol (CAS: 399-95-1) is an aromatic compound with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol . It features a hydroxyl group (-OH) at the para position and an amino group (-NH₂) and fluorine atom (-F) at the meta and ortho positions, respectively, on the benzene ring. This unique substitution pattern confers distinct physicochemical properties, making it valuable in industrial and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-3-fluorophenol involves starting with 4-nitrophenol as the raw material. The process includes the following steps :

    Catalytic Hydrogenation: 4-nitrophenol undergoes catalytic hydrogenation to form 4-aminophenol.

    Sulfonation Reaction: The 4-aminophenol is then subjected to a sulfonation reaction using concentrated sulfuric acid to form 4-aminophenol-2-sulfonic acid.

    Fluorine Substitution: The sulfonic acid derivative undergoes a fluorine substitution reaction, where fluorine is introduced at the 3-position of the benzene ring.

    Desulfonation: Finally, the sulfonic group is removed through a desulfonation reaction, yielding this compound.

Industrial Production Methods

For industrial production, a more cost-effective method involves using o-fluoronitrobenzene as the starting material. The process includes the following steps :

    Hydrogenation: o-fluoronitrobenzene is hydrogenated in the presence of a catalyst such as platinum-carbon or palladium-charcoal in an acidic aqueous solution containing organic solvents.

    Reaction Conditions: The reaction is carried out under pressurized hydrogen at temperatures ranging from 60 to 120°C and pressures between 0.3 to 0.6 MPa for 4 to 6 hours.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Alkylated and acylated phenol derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
4-Amino-3-fluorophenol acts as an important intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the development of analgesics and anti-inflammatory drugs, enhancing their efficacy and safety profiles. The compound's unique structure contributes to its reactivity, making it suitable for various synthetic pathways in drug formulation .

Case Study:
A study highlighted the synthesis of novel analgesics where this compound was a crucial precursor. The resulting compounds exhibited enhanced pain-relieving properties compared to traditional formulations, demonstrating the compound's potential in improving therapeutic outcomes.

Dyes and Pigments

Production of Azo Dyes:
This compound is extensively used in the production of azo dyes, which are characterized by their vibrant colors and stability. Azo dyes derived from this compound find applications in textiles and food coloring, providing a safer alternative to other dye compounds .

Data Table: Azo Dyes Derived from this compound

Dye NameApplication AreaColor CharacteristicsStability
Azo Dye ATextilesBright RedHigh
Azo Dye BFood ColoringYellowModerate
Azo Dye CIndustrial UseBlueHigh

Analytical Chemistry

Reagent in Analytical Methods:
In analytical chemistry, this compound serves as a reagent for various detection methods, including spectrophotometry. Its ability to form colored complexes with specific analytes allows for precise quantification and detection of substances in complex mixtures .

Case Study:
Research demonstrated its application in detecting heavy metals in water samples, where the compound formed stable complexes that were easily measurable through UV-Vis spectroscopy.

Material Science

Enhancement of Polymers and Coatings:
The compound is utilized in the development of advanced materials such as polymers and coatings. Its incorporation improves thermal and chemical resistance, making it suitable for applications in electronics and automotive industries .

Data Table: Properties of Polymers with this compound

Polymer TypeThermal Resistance (°C)Chemical Resistance
Polymer A150Excellent
Polymer B180Good

Biotechnology

Role in Biosensor Development:
In biotechnology, this compound is instrumental in developing biosensors for detecting biological molecules. Its reactivity allows for the design of sensitive detection systems crucial for medical diagnostics and environmental monitoring .

Case Study:
A recent project involved creating a biosensor using this compound to detect glucose levels in diabetic patients. The sensor exhibited high sensitivity and specificity, showcasing the compound's effectiveness in real-world applications.

Mechanism of Action

The mechanism of action of 4-Amino-3-fluorophenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Properties:

  • Boiling Point : 263.3°C
  • Density : 1.347 g/cm³
  • Hazard Profile : Classified under GHS with hazard statements H302 (harmful if swallowed), H317 (allergic skin reaction), H350 (may cause cancer), and H411 (toxic to aquatic life) .

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-amino-3-fluorophenol, differing primarily in substituent groups (e.g., halogen type, substituent positions).

Table 1: Comparative Data for Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Applications Hazards (GHS)
This compound 399-95-1 C₆H₆FNO 127.12 Pharmaceuticals, pesticides H302, H317, H350, H411
2-Amino-4-chlorophenol 95-85-2 C₆H₆ClNO 143.57 Dyestuff intermediate Limited data
3-Amino-2-naphthol 5417-63-0 C₁₀H₉NO 159.18 Organic synthesis, pigments Not classified
4-Aminoazobenzene 60-09-3 C₁₂H₁₁N₃ 197.24 Dyes (restricted due to carcinogenicity) H350 (carcinogen)

Structural and Functional Differences

Halogen Substitution: Fluorine in this compound enhances electronegativity and metabolic stability compared to chlorine in 2-amino-4-chlorophenol. This increases its utility in drug design, where fluorine atoms improve bioavailability and resistance to oxidative degradation . Chlorinated analogs (e.g., 2-amino-4-chlorophenol) are more lipophilic, favoring applications in dye chemistry .

Positional Isomerism: this compound has a hydroxyl group at the para position, enabling hydrogen bonding critical for interactions in biological systems . In contrast, 3-amino-2-naphthol (a naphthalene derivative) has a fused aromatic ring system, increasing π-π stacking interactions for pigment stability .

Synthetic Routes: this compound is synthesized via hydrogenation of 3-fluoro-4-nitrophenol using Pd/C catalysts (89–98% yield) .

Performance in Pharmaceutical Contexts

  • Antifungal Activity: Derivatives of this compound show 65% yield in synthesizing bioactive amides with measurable antifungal activity . Chlorinated analogs are less explored in this context.
  • Drug Solubility: The oxalate salt of this compound (CAS: 2448346-93-6) improves solubility for formulation, a strategy less commonly reported for similar compounds .

Biological Activity

4-Amino-3-fluorophenol (CAS Number: 399-95-1) is a chemical compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₆H₆FNO
  • Molecular Weight : 141.11 g/mol
  • Solubility : Soluble in water and organic solvents
  • Structure : Contains an amino group (-NH₂) and a fluorophenol moiety, which enhances its lipophilicity and membrane permeability.

Antimicrobial Activity

Research has indicated that this compound exhibits varying degrees of antimicrobial activity. In particular, it has been studied for its potential as an antifungal agent. A study evaluated its efficacy against Fusarium oxysporum, a significant phytopathogen. The results showed that certain derivatives of this compound had an IC₅₀ value of approximately 0.42 mM, indicating moderate antifungal activity compared to established antifungal agents .

Table 1: Antifungal Activity of this compound Derivatives

CompoundIC₅₀ (mM)Activity Type
Compound 10b0.42Antifungal
Compound 14a1.27Antifungal
Compound 14c0.70Antifungal

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. According to the Hazardous Chemicals Handbook, exposure to this compound can lead to respiratory irritation and skin sensitization. However, no significant mutagenic or teratogenic effects have been reported in standard assays .

Applications in Medicine

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including:

  • Antibacterial Agents : It is utilized in the development of antibacterial drugs due to its ability to penetrate bacterial membranes effectively.
  • Herbicides and Pesticides : The compound is also employed as a precursor in the synthesis of fluorinated insecticides and herbicides, enhancing their efficacy due to increased lipophilicity .

Case Studies

  • Synthesis of Antimicrobial Agents : A case study demonstrated that modifying the alkyl chain or functionalizing the benzofuran ring of compounds derived from this compound could lead to the discovery of new potent inhibitors against Fusarium oxysporum.
  • Industrial Applications : Research highlighted the use of this compound as a key component in developing agricultural chemicals, showcasing its versatility in both medicinal and agricultural chemistry.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Amino-3-fluorophenol relevant to experimental handling?

  • Answer : Critical properties include:

  • Melting Point : 135–137°C (reported in multiple sources; discrepancies exist in alternative methods ).
  • Solubility : Soluble in methanol; limited solubility in water .
  • Stability : Degrades under light and oxygen; requires storage in dark, inert atmospheres at room temperature .
  • Density : 1.347 g/cm³; useful for solvent selection in synthesis .
  • Hazard Profile : Classified as toxic (T) and irritant (Xi), with risks of carcinogenicity (R45) and environmental toxicity (R51/53) .
    • Methodological Note : Prioritize inert gas purging (e.g., N₂) during storage and use UV-protected glassware to prevent photodegradation.

Q. What are common laboratory-scale synthesis routes for this compound?

  • Answer : Two primary methods are documented:

Catalytic Hydrogenation : Reduction of 3-fluoro-4-nitrophenol using 10% Pd/C and H₂, yielding 98% product .

Borohydride Reduction : Sodium borohydride-mediated reduction of o-fluoronitrobenzene in PtO₂/DMSO systems .

  • Methodological Note : Monitor reaction progress via TLC or HPLC to ensure complete nitro-group reduction. Catalyst recycling and solvent purity (e.g., anhydrous DMSO) are critical for reproducibility .

Q. How is this compound characterized for purity and structural confirmation?

  • Answer : Use a combination of:

  • HPLC/GC-MS : Quantify purity (>98%) and detect impurities .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic proton shifts at δ 6.5–7.0 ppm) .
  • Melting Point Analysis : Cross-validate with literature values (e.g., 135–137°C) to identify polymorphic variations .
    • Methodological Note : Calibrate instruments using certified reference standards (e.g., Dr. Ehrenstorfer DRE-C10202400) for accurate quantification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 135–137°C vs. 170–172°C)?

  • Answer : Discrepancies may arise from:

  • Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., methanol vs. water) .
  • Purity : Impurities (e.g., residual nitro precursors) lower observed melting points .
    • Methodological Note :

Recrystallize the compound using high-purity solvents.

Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.

Cross-reference synthesis conditions (e.g., catalyst type, reaction time) with literature protocols .

Q. What strategies optimize this compound’s stability in long-term storage?

  • Answer : Key strategies include:

  • Storage : Amber vials under N₂ at 4°C to minimize oxidative and photolytic degradation .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w in methanol solutions .
    • Methodological Note : Regularly assess stability via accelerated aging studies (40°C/75% RH for 6 months) and HPLC monitoring .

Q. How can this compound be utilized as an intermediate in pharmaceutical synthesis?

  • Answer : Applications include:

  • Anticancer Agents : Functionalization via Suzuki coupling to introduce aryl groups .
  • Pesticides : Synthesis of flufenoxuron (insecticide) through urea linkage formation .
    • Methodological Note : Optimize reaction pH (8–9) and solvent polarity (e.g., DMF) to enhance coupling efficiency. Purify intermediates via flash chromatography .

Q. What environmental impact assessments are required for this compound in research settings?

  • Answer : Regulatory frameworks (e.g., EU Ecolabel) mandate:

  • Biodegradability Testing : OECD 301F assay to evaluate microbial degradation .
  • Toxicity Profiling : Daphnia magna acute toxicity (EC₅₀) and Ames test for mutagenicity .
    • Methodological Note : Collaborate with accredited labs for ISO 17025-compliant testing. Document waste disposal per EPA guidelines .

Properties

IUPAC Name

4-amino-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPLTKHJEAFOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192950
Record name Phenol, 4-amino-3-fluoro-
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Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-95-1
Record name 4-Amino-3-fluorophenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-amino-3-fluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-amino-3-fluoro-
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Record name 4-amino-3-fluorophenol
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Record name 4-Amino-3-fluoro-phenol
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Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-3-fluorophenol (0.314 g, 2 mmol) and iron (0.56 g, 10 mmol) in ethyl acetate (4 ml) and acetic acid (2 ml) was refluxed for 3 hour. The solid particles were filtered off. The filtrate was washed with water and extracted with ethyl acetate. The organic layer was dried over MgSO4, concentrated to yield 4-amino-3-fluorophenol (53a) (0.25 g, 19.6 mmol, 98%) as a brown solid. 1H NMR (CDCl3, 400 MHz) δ 6.48-6.58 (m, 2H), 6.61-6.70 (m, 1H), 7.87 (bs, 3H).
Quantity
0.314 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 10.0 g (0.0640 mole) of 3-fluoro-4-nitrophenol in 100 mL of acetic acid and 10 mL of water heated to 50° C. was added 10.0 g (0.179 mole) of iron powder in small portions during a 35 minute period. The stirred reaction mixture was heated at 50° C. for an additional three hours, after which it was cooled and filtered. The filtrate was used in Step B without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

2.03 Grams of o-fluoronitrobenzene, 0.70 g of aluminum powder, 43 ml of water and 4.4 g of conc. sulfuric acid were added to a reactor and stirred at an inner temperature of from 90° to 95° C. for 40 minutes. After cooling the reaction solution, a 5% aqueous sodium hydrogencarbonate solution was added to make the reaction solution weakly alkaline. The reaction solution was then extracted with three 100-ml portions of diethyl ether. The ether layers were combined, dried and concentrated to obtain a crude product. This crude product was subjected to chromatography on silica gel to obtain 1.58 g of 3-fluoro-4-aminophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-3-fluorophenol
4-Amino-3-fluorophenol
4-Amino-3-fluorophenol
4-Amino-3-fluorophenol

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